molecular formula C30H52N2O9 B8115266 Bis-TCO-PEG5

Bis-TCO-PEG5

Cat. No.: B8115266
M. Wt: 584.7 g/mol
InChI Key: CCGFAGHNPOURDU-MGBLWKCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-TCO-PEG5 is a useful research compound. Its molecular formula is C30H52N2O9 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioconjugation

Bis-TCO-PEG5 plays a crucial role in bioconjugation processes, enabling the selective attachment of biomolecules such as proteins, peptides, and nucleic acids. The advantages include:

  • Rapid Reaction Kinetics : The TCO-tetrazine reaction occurs at unmatched speeds, allowing for efficient labeling of biomolecules within minutes .
  • Chemoselectivity : The reaction is highly specific, minimizing cross-reactivity with other functional groups present in biological samples .

Table 1: Comparison of Bioconjugation Techniques Using this compound

TechniqueDescriptionAdvantages
TCO-Tetrazine LigationBioorthogonal reaction forming stable linkagesFast, selective, and biocompatible
Maleimide ConjugationTraditional method for thiol-containing moleculesEstablished technique but slower than TCO-tetrazine
Click ChemistryGeneral term for bioorthogonal reactionsVersatile applications in various fields

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances targeting and efficacy. Notable applications include:

  • Antibody-Drug Conjugates (ADCs) : this compound facilitates the development of ADCs for targeted cancer therapy by linking cytotoxic drugs to antibodies selectively .
  • PROTACs (Proteolysis-targeting chimeras) : The compound is utilized in synthesizing PROTACs, which selectively degrade target proteins, offering a novel approach to cancer treatment .

Molecular Imaging

The rapid kinetics and selectivity of this compound make it an excellent candidate for molecular imaging applications:

  • Fluorescent Imaging : The compound is used to label biomolecules for real-time imaging studies, allowing researchers to visualize cellular processes dynamically .
  • PET and SPECT Imaging : this compound is employed in pretargeted imaging strategies where it serves as a bioorthogonal tag for radiolabeling agents .

Case Study: Pretargeted PET Imaging
A study demonstrated the use of a TCO-conjugated antibody for pretargeted PET imaging. The results indicated enhanced tumor localization compared to traditional methods, showcasing the potential of this compound in improving imaging accuracy and efficacy .

Therapeutic Development

The unique properties of this compound have led to innovative therapeutic strategies:

  • Targeted Cancer Therapy : By utilizing the fast kinetics of TCO-tetrazine reactions, researchers can deliver therapeutic agents directly to cancer cells, minimizing off-target effects .
  • Radioimmunotherapy : TCO-modified compounds are being explored as tools for delivering radioisotopes to tumors selectively, enhancing treatment efficacy while reducing systemic toxicity .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52N2O9/c33-29(40-27-11-7-3-1-4-8-12-27)31-15-17-35-19-21-37-23-25-39-26-24-38-22-20-36-18-16-32-30(34)41-28-13-9-5-2-6-10-14-28/h1-3,5,27-28H,4,6-26H2,(H,31,33)(H,32,34)/b3-1+,5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGFAGHNPOURDU-MGBLWKCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N2O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.